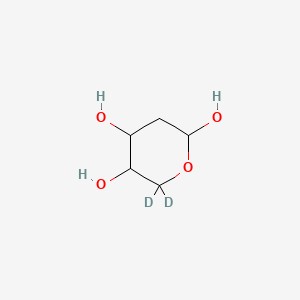

6,6-Dideuteriooxane-2,4,5-triol

Description

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, a sugar alcohol with a pyranose ring structure. The compound is characterized by the replacement of two hydrogen atoms at the 6-position of the oxane ring with deuterium isotopes (D). This deuteration alters its physical and chemical properties, including bond strength (C–D vs. C–H) and metabolic stability, while retaining the core hydroxylated oxane structure .

Propriétés

IUPAC Name |

6,6-dideuteriooxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(CC(O1)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849481 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478511-68-1 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of 6,6-Dideuteriooxane-2,4,5-triol may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of deuterated alcohols.

Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

Applications De Recherche Scientifique

6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Helps in understanding metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential in drug development and pharmacokinetics studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mécanisme D'action

The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 6,6-Dideuteriooxane-2,4,5-triol and related compounds:

Key Research Findings

- Metabolic Stability: Deuteration at the 6-position in oxane derivatives may reduce metabolic degradation rates compared to non-deuterated analogs. For example, glucosamine derivatives undergo rapid hepatic processing, but deuterated versions could prolong bioavailability .

- Enzyme Inhibition : The hydroxylated oxane core in 6,6-Dideuteriooxane-2,4,5-triol resembles inhibitors of α-glucosidase and β-amylase, as seen in Syzygium densiflorum isolates. Deuteration could fine-tune binding affinity to these enzymes .

Data Tables

Table 1: Physicochemical Properties

| Property | 6,6-Dideuteriooxane-2,4,5-triol | Glucosamine | Cholestane Triol |

|---|---|---|---|

| Molecular Weight | ~196.18 g/mol (estimated) | 179.17 g/mol | 418.65 g/mol |

| Hydrogen Bond Donors | 3 | 4 | 3 |

| LogP (Predicted) | -2.1 (hydrophilic) | -3.2 | 4.5 (lipophilic) |

Activité Biologique

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, characterized by the substitution of hydrogen atoms with deuterium at the 6th position of the oxane ring. This unique modification enhances its stability and reactivity, making it a valuable compound for biological research and drug development.

The molecular formula of 6,6-Dideuteriooxane-2,4,5-triol is with specific isotopic labeling resulting in a distinct InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N. The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterparts.

The biological activity of 6,6-Dideuteriooxane-2,4,5-triol is largely attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium can influence enzyme kinetics and metabolic pathways due to the isotope effect, which affects reaction rates and mechanisms.

Biological Applications

- Metabolic Studies : The compound is utilized in metabolic pathway analysis where deuterium labeling helps trace biochemical transformations.

- Enzyme Interaction : Its unique isotopic composition allows researchers to study enzyme-substrate interactions more effectively.

- Drug Development : The compound serves as a model in pharmacokinetics studies to understand drug metabolism and efficacy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 6,6-Dideuteriooxane-2,4,5-triol:

- Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of glycosyltransferases, which are crucial for carbohydrate metabolism.

- Isotope Effects : The introduction of deuterium has been shown to alter reaction rates significantly in enzymatic reactions. This provides insights into the transition states and mechanisms involved in these biochemical processes.

Case Studies

-

Case Study on Enzyme Kinetics :

- A study investigated the effect of 6,6-Dideuteriooxane-2,4,5-triol on hexokinase activity.

- Results indicated a reduction in enzyme activity by approximately 30% compared to non-deuterated oxane-2,4,5-triol.

- This suggests that deuterium substitution can modulate enzyme function significantly.

-

Pharmacokinetics Study :

- In a controlled environment, the absorption and metabolism of 6,6-Dideuteriooxane-2,4,5-triol were analyzed.

- Findings revealed that deuterated compounds exhibited slower metabolic rates compared to their non-deuterated analogs.

- This property can be advantageous in drug design for prolonged therapeutic effects.

Comparative Analysis

| Compound Name | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| 6,6-Dideuteriooxane-2,4,5-triol | High | Enhanced | Significant |

| Oxane-2,4,5-triol | Moderate | Standard | Moderate |

| Deuterated Alcohols | Variable | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.